Idt-2br
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Overview
Description
IDT-2Br: is a non-fullerene electron acceptor with excellent thermal stability and a strong, broad absorption spectrum. It is known for its high purity (≥98%) and ability to achieve device performances of up to 12.1% efficiency . The compound has an electron-donating ladder-type fused five-member-ring indaceno[1,2-b:5,6-b’]dithiophene (IDT) core with 4-hexylphenyl side chains, flanked by two electron-withdrawing benzothiadiazole moieties and rhodanine-terminated groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IDT-2Br involves the formation of a planar electron acceptor structure. The core of the molecule, indaceno[1,2-b:5,6-b’]dithiophene (IDT), is flanked by benzothiadiazole units and terminated with rhodanine groups . The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve multi-step organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes, ensuring high purity and consistent quality. The compound is produced in batches, with quantities ranging from 100 mg to several grams .
Chemical Reactions Analysis
Types of Reactions: IDT-2Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its electronic properties.
Reduction: Reduction reactions can modify the electron-accepting capabilities of this compound.
Substitution: Substitution reactions can introduce different functional groups to the molecule, potentially enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products: The major products formed from these reactions include modified versions of this compound with altered electronic and optical properties .
Scientific Research Applications
Chemistry: IDT-2Br is widely used in the development of organic photovoltaics (OPVs) due to its excellent thermal stability and high electron mobility . It is a key component in the fabrication of high-efficiency polymer solar cells .
Industry: In the industrial sector, this compound is used as a halogen-based flame retardant additive in the production of printed circuit boards (PCBs), enhancing their fire resistance .
Mechanism of Action
IDT-2Br functions as a planar electron acceptor, facilitating efficient charge transfer in organic photovoltaic devices . The compound’s molecular structure allows for strong and broad absorption of light, contributing to its high power conversion efficiency . The electron-donating IDT core and electron-withdrawing benzothiadiazole and rhodanine groups create a favorable environment for charge separation and transport .
Comparison with Similar Compounds
o-IDTBR: Another non-fullerene electron acceptor with similar thermal stability and absorption properties.
Uniqueness: this compound stands out due to its combination of high thermal stability, broad absorption spectrum, and high electron mobility . These properties make it a highly efficient and versatile material for use in organic photovoltaics and other electronic applications .
Properties
Molecular Formula |
C88H88N6O2S8 |
---|---|
Molecular Weight |
1518.2 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[[4-[15-[7-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C88H88N6O2S8/c1-7-13-17-21-25-55-29-39-61(40-30-55)87(62-41-31-56(32-42-62)26-22-18-14-8-2)69-51-68-70(52-67(69)81-71(87)53-73(99-81)65-47-37-59(77-79(65)91-103-89-77)49-75-83(95)93(11-5)85(97)101-75)88(63-43-33-57(34-44-63)27-23-19-15-9-3,64-45-35-58(36-46-64)28-24-20-16-10-4)72-54-74(100-82(68)72)66-48-38-60(78-80(66)92-104-90-78)50-76-84(96)94(12-6)86(98)102-76/h29-54H,7-28H2,1-6H3/b75-49-,76-50+ |
InChI Key |
MZMPYGNPOJDPIE-IQSNNJKXSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=CC=C(C7=NSN=C67)/C=C/8\C(=O)N(C(=S)S8)CC)C(C9=C4SC(=C9)C1=CC=C(C2=NSN=C12)/C=C\1/C(=O)N(C(=S)S1)CC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=CC=C(C7=NSN=C67)C=C8C(=O)N(C(=S)S8)CC)C(C9=C4SC(=C9)C1=CC=C(C2=NSN=C12)C=C1C(=O)N(C(=S)S1)CC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
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